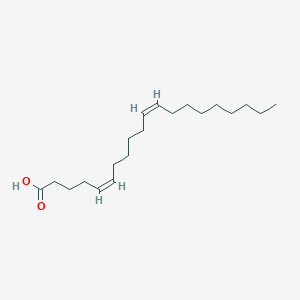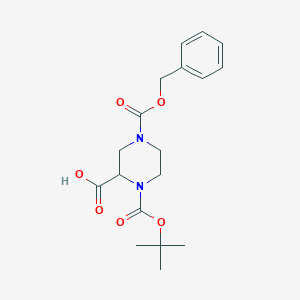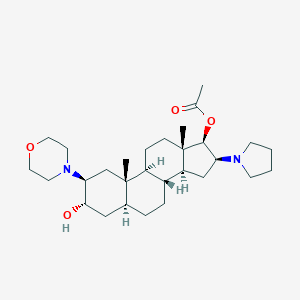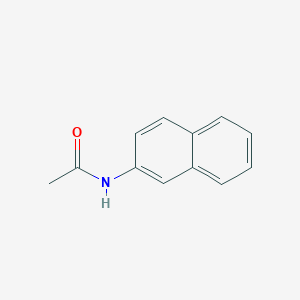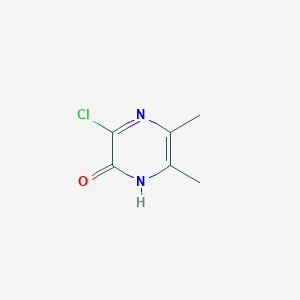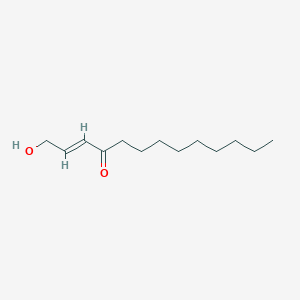
1-Hydroxy-2-tridecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-tridecen-4-one is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1-HTD or tridecenolide and is a member of the lactone family. 1-HTD has a distinct odor and is commonly found in the scent glands of insects, such as ants and bees. In recent years, researchers have been exploring the potential uses of 1-HTD in various scientific fields, including chemical synthesis, biology, and medicine.
Mécanisme D'action
The mechanism of action of 1-HTD is not fully understood, but it is believed to interact with specific receptors in cells, leading to various biological effects. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects.
Effets Biochimiques Et Physiologiques
1-HTD has been shown to have various biochemical and physiological effects. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects. In humans, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-HTD in lab experiments include its high purity, easy synthesis, and unique properties. However, the limitations include its high cost and limited availability.
Orientations Futures
1-HTD has a vast potential for future research. Some possible future directions include exploring its use as a natural insecticide, studying its potential use in cancer treatment, and investigating its use as a precursor for the synthesis of other compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-HTD and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 1-HTD can be achieved through several methods, including chemical synthesis and natural extraction. The chemical synthesis of 1-HTD involves the reaction of 1-tridecene with ozone and hydrogen peroxide to produce 1-hydroxy-2-tridecen-4-one. Natural extraction of 1-HTD is achieved by isolating the compound from the scent glands of insects. This method is often preferred as it produces a higher yield of pure 1-HTD.
Applications De Recherche Scientifique
1-HTD has been extensively studied for its potential applications in various scientific fields. In chemistry, 1-HTD has been used as a precursor for the synthesis of other compounds, such as tridecenol and tridecane. In biology, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In medicine, 1-HTD has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
142450-04-2 |
|---|---|
Nom du produit |
1-Hydroxy-2-tridecen-4-one |
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(E)-1-hydroxytridec-2-en-4-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h9,11,14H,2-8,10,12H2,1H3/b11-9+ |
Clé InChI |
SBHNMBMWZBAJON-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCC(=O)C=CCO |
SMILES canonique |
CCCCCCCCCC(=O)C=CCO |
Synonymes |
1-Hydroxy-2-tridecen-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



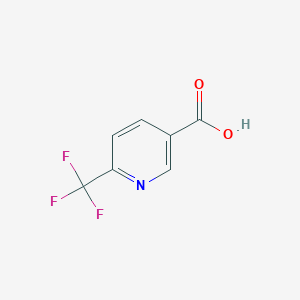
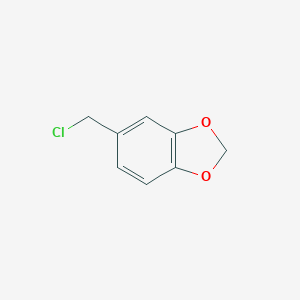
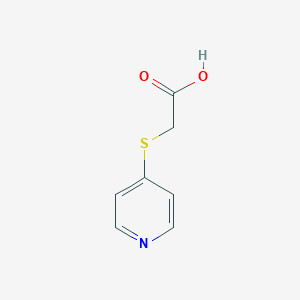
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
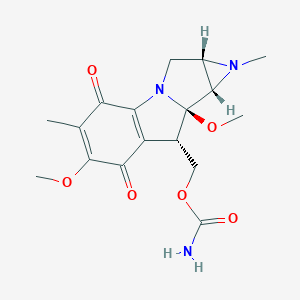
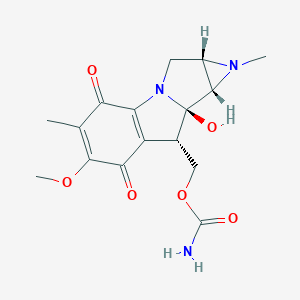
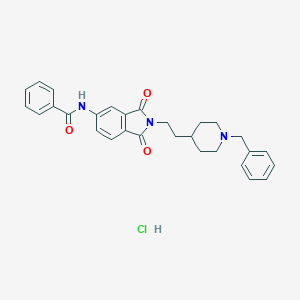
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)
